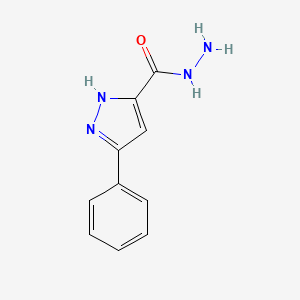

3-phenyl-1H-pyrazole-5-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-12-10(15)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNLKKRMQOCPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to 3-phenyl-1H-pyrazole-5-carbohydrazide: Synthesis, Characterization, and Best Practices

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] When functionalized with a carbohydrazide moiety, its therapeutic potential is often enhanced, making these derivatives prime candidates for drug discovery programs.[1] This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a key intermediate, 3-phenyl-1H-pyrazole-5-carbohydrazide. We will delve into the mechanistic underpinnings of the synthetic pathway, offer a detailed, step-by-step protocol, and outline a comprehensive analytical workflow to ensure the compound's identity, purity, and structural integrity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and reproducible approach to this valuable molecular building block.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The strategy hinges on the initial construction of the pyrazole ring system, followed by the functionalization of a carboxylate group into the desired carbohydrazide.

-

Step 1: Pyrazole Ring Formation. The process begins with the synthesis of the precursor, ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This is accomplished via a condensation reaction between an ethyl-2,4-dioxo-4-phenylbutanoate intermediate and hydrazine hydrate.[4][5] This reaction, a variation of the Knorr pyrazole synthesis, is a robust and high-yielding method for creating substituted pyrazoles.

-

Step 2: Hydrazinolysis. The synthesized ethyl ester is then converted to the target this compound. This is achieved through hydrazinolysis, where hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester to yield the final carbohydrazide product.[6]

The entire workflow is designed for efficiency and scalability, employing common laboratory reagents and straightforward purification techniques.

Part I: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Principle and Mechanism

The formation of the pyrazole ring is a classic cyclocondensation reaction. The starting material, an ethyl 2,4-dioxobutanoate derivative, possesses two electrophilic carbonyl carbons. Hydrazine, with its two nucleophilic nitrogen atoms, attacks these carbonyls sequentially. The initial attack is followed by dehydration, leading to the formation of a hydrazone intermediate. A subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, yields the stable, aromatic pyrazole ring. The use of glacial acetic acid as a catalyst is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.[4]

Detailed Experimental Protocol

-

Reagents and Materials:

-

Ethyl-2,4-dioxo-4-phenylbutanoate (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Ice bath, round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl-2,4-dioxo-4-phenylbutanoate in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add hydrazine hydrate dropwise to the cooled solution. Causality Insight: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

-

Set up a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash it thoroughly with cold water, and dry it under a vacuum.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a white solid.[5]

-

Part II: Synthesis of this compound

Principle and Mechanism

This step is a classic nucleophilic acyl substitution known as hydrazinolysis. The ethyl ester precursor is treated with an excess of hydrazine hydrate. The highly nucleophilic nitrogen of the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group. The ethoxide is subsequently protonated by the reaction medium. Using hydrazine hydrate in excess often allows it to serve as both the reactant and the solvent. The reaction is typically driven to completion by heating under reflux.[6]

Detailed Experimental Protocol

-

Reagents and Materials:

-

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq)

-

Hydrazine hydrate (10-15 eq)

-

Ethanol (as solvent)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

Place ethyl 3-phenyl-1H-pyrazole-5-carboxylate in a round-bottom flask.

-

Add ethanol to dissolve the ester, followed by an excess of hydrazine hydrate.

-

Heat the mixture to reflux and maintain it for 8-12 hours. Trustworthiness Check: The progress of the reaction should be diligently monitored by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase) until the starting ester spot has completely disappeared.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the carbohydrazide.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a copious amount of cold water to remove any residual hydrazine hydrate.

-

Dry the product thoroughly in a vacuum oven. The resulting this compound is typically of high purity and can be used for subsequent steps without further purification.

-

Part III: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following combination of techniques provides a self-validating system for structural elucidation.[4][7]

Methodologies and Expected Results

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique is invaluable for identifying the key functional groups. The disappearance of the strong ester C=O stretch (around 1720-1740 cm⁻¹) from the precursor and the appearance of amide and amine bands in the product are key indicators of a successful reaction.

-

¹H NMR (Proton Nuclear Magnetic Resonance): ¹H NMR provides detailed information about the electronic environment of protons. The spectrum should confirm the presence of aromatic protons from the phenyl and pyrazole rings, as well as the characteristic broad signals for the -NH and -NH₂ protons of the carbohydrazide moiety. The disappearance of the quartet and triplet signals corresponding to the ethyl group of the ester is a critical confirmation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis confirms the carbon framework of the molecule. The spectrum should show distinct signals for the carbonyl carbon, as well as the carbons of the phenyl and pyrazole rings.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, offering definitive proof of its identity. The observation of the molecular ion peak (e.g., [M+H]⁺) corresponding to the calculated mass of C₁₀H₁₀N₄O is the final piece of evidence.

Summary of Characterization Data

The following table summarizes the expected spectral data for this compound.

| Technique | Parameter | Expected Observation / Value |

| Molecular Formula | - | C₁₀H₁₀N₄O |

| Molecular Weight | - | 202.21 g/mol |

| FT-IR (cm⁻¹) | N-H stretch (Amine/Amide) | 3200 - 3400 (broad) |

| C=O stretch (Amide I) | ~1650 - 1670 | |

| N-H bend (Amide II) | ~1580 - 1620 | |

| ¹H NMR (ppm) | Phenyl-H | 7.30 - 7.80 (multiplet, 5H) |

| Pyrazole-H | ~6.80 (singlet, 1H) | |

| CONH | ~9.50 (broad singlet, 1H) | |

| NH₂ | ~4.50 (broad singlet, 2H) | |

| Pyrazole-NH | ~13.5 (very broad singlet, 1H) | |

| ¹³C NMR (ppm) | C=O (Amide) | ~160 |

| Aromatic Carbons | 125 - 150 | |

| Mass Spec (m/z) | [M+H]⁺ | 203.09 |

Note: NMR chemical shifts (ppm) are approximate and can vary depending on the solvent used (e.g., DMSO-d₆).

Conclusion

This guide has outlined a robust and reproducible two-step synthesis for this compound, a molecule of significant interest in drug discovery. By understanding the underlying chemical principles and adhering to the detailed experimental and analytical protocols, researchers can confidently produce and validate this key building block. The combination of classic condensation chemistry with rigorous spectroscopic characterization ensures a high degree of scientific integrity, providing a solid foundation for the development of novel pyrazole-based therapeutic agents.

References

-

Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317-324. [Link]

-

Kumar, V., & Aggarwal, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 133-143. [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

-

Zhang, D., Wang, G., Zhao, G., Xu, W., & Huo, L. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. [Link]

-

Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Proceedings of the 2016 International Conference on Energy, Material and Civil Engineering. [Link]

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

Verma, A., Singh, P., & Singh, D. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 57-67. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

PubChem. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. [Link]

-

ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijnrd.org [ijnrd.org]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

physicochemical properties of 3-phenyl-1H-pyrazole-5-carbohydrazide

An In-Depth Technical Guide to the Physicochemical Characterization of 3-phenyl-1H-pyrazole-5-carbohydrazide

Foreword: The Strategic Importance of Physicochemical Profiling

In modern drug discovery and material science, the journey from a promising molecular scaffold to a viable product is paved with data. For heterocyclic compounds like this compound, a molecule of significant interest due to the broad biological activities of its class, understanding its fundamental physicochemical properties is not a preliminary step—it is the cornerstone of rational development.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the experimental determination and theoretical consideration of the key physicochemical parameters of this pyrazole carbohydrazide. We will move beyond simple data points to explore the causality behind experimental choices, ensuring a robust and reproducible characterization workflow.

Molecular Identity and Structural Attributes

Before any experimental work, establishing the unambiguous identity of the compound is critical. This compound is a distinct chemical entity built upon a pyrazole core, a scaffold known for its diverse biological activities.[3]

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₀H₁₀N₄O | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

| CAS Number | Not explicitly assigned; derivative-dependent. | N/A |

Chemical Structure:

Caption: 2D Structure of this compound.

Lipophilicity: Predicting Membrane Permeability and Bioavailability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). It is quantified by the partition coefficient (LogP) or, more relevantly for ionizable compounds, the distribution coefficient (LogD). For pyrazole derivatives, LogP values between 3.12 and 4.94 have been associated with significant biological activity in certain assays.[1]

Predicted Lipophilicity

While experimental determination is the gold standard, computational models provide a valuable starting point. For related structures, predicted LogP values vary, suggesting that this compound likely possesses moderate lipophilicity.

Table 2: Predicted LogP Values for Structurally Related Analogs

| Compound | Predicted LogP | Source |

| N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide | 4.76 | [5] |

| 4-methyl-N'-[1-(naphthalen-2-yl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide | 4.96 | [6] |

| 3-phenyl-1H-pyrazole | 1.9 | [7] |

| 3-methyl-5-phenyl-1H-pyrazole | 2.3 | [8] |

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

The shake-flask method remains the definitive technique for LogP/LogD determination due to its direct measurement of partitioning.[9][10] The following protocol is optimized for accuracy and minimal compound usage.[11]

Method Rationale: This procedure measures the distribution of the analyte between two immiscible phases: n-octanol (simulating a lipidic biological membrane) and a phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological aqueous conditions). The use of pre-saturated solvents is critical to prevent volume changes during equilibration that would skew concentration measurements. Analysis by a sensitive technique like HPLC is necessary to accurately quantify the analyte in each phase, especially for compounds with low aqueous solubility.[10][11]

Step-by-Step Protocol:

-

Solvent Preparation: Mix equal volumes of n-octanol and 0.1 M PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[9]

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[9]

-

Partitioning: In a microcentrifuge tube, add 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated PBS.[12]

-

Analyte Addition: Add 1-2 µL of the 10 mM DMSO stock solution to the biphasic mixture. The low volume of DMSO minimizes its effect on the partitioning equilibrium.

-

Equilibration: Tightly cap the tube and sonicate for 30 minutes, followed by shaking or vortexing at a controlled temperature (e.g., 25°C) for at least 3 hours to reach thermodynamic equilibrium. Some protocols recommend overnight incubation.[12]

-

Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 5-10 minutes to ensure a sharp and complete separation of the n-octanol (top layer) and aqueous (bottom layer) phases.[12]

-

Sampling:

-

Quantification: Analyze the concentration of the analyte in both aliquots using a validated HPLC-UV method. Prepare calibration standards in both n-octanol and PBS to ensure accurate quantification.

-

Calculation: The LogD₇.₄ is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous] )

Caption: Workflow for experimental LogD determination via the Shake-Flask method.

Ionization State (pKa): The Key to Solubility and Receptor Binding

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This parameter is fundamental, as the ionization state of a molecule dramatically affects its solubility, membrane permeability, and ability to interact with biological targets. The this compound structure contains multiple ionizable groups:

-

The pyrazole ring: The N-H proton is weakly acidic.

-

The hydrazide moiety: Can be protonated (basic) or deprotonated (acidic) depending on the environment.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[13][14] It involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the analyte.[15][16]

Method Rationale: The core of this technique is the precise measurement of the pH titration curve. The pKa corresponds to the pH at the half-equivalence point, which is mathematically identified as the inflection point in the curve (or the peak/trough in the first derivative of the curve).[16] Maintaining a constant ionic strength with KCl is crucial to keep activity coefficients constant, ensuring the measured pH accurately reflects changes in proton concentration.[15] Purging with an inert gas like nitrogen or argon is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[16][17]

Step-by-Step Protocol:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).[15]

-

Analyte Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]

-

Inert Atmosphere: Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen or argon for 15-20 minutes before and during the titration to eliminate dissolved CO₂.[16]

-

Initial pH Adjustment: For a compound with expected acidic and basic pKa's, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure all groups are fully protonated.[15]

-

Titration: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue until a high pH (e.g., pH 12.0) is reached.[15]

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate the titration curve.

-

Calculate the first and second derivatives of the titration curve. The equivalence points are identified as peaks in the first derivative plot.

-

The pKa values correspond to the pH at the half-equivalence points (i.e., at 50% of the volume required to reach the equivalence point).[17]

-

-

Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[15]

Solubility: A Prerequisite for Efficacy

Poor aqueous solubility is a primary cause of failure for many promising drug candidates. Assessing the solubility of this compound in both aqueous and relevant organic solvents is essential. While the parent pyrazole is soluble in water and organic solvents, substitutions can dramatically alter this property.[18][19]

Table 3: Recommended Solvents for Solubility Assessment

| Solvent Type | Example Solvents | Rationale |

| Aqueous Buffers | pH 2.0 (Simulated Gastric Fluid), pH 7.4 (Physiological), pH 9.0 | Determines pH-dependent solubility and potential for oral absorption. |

| Polar Protic | Ethanol, Methanol | Commonly used in synthesis, purification, and formulation. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Used for stock solution preparation and in many biological assays. |

| Non-polar | Dichloromethane, Toluene | Relevant for understanding behavior during chemical synthesis and extraction. |

A standard approach involves preparing saturated solutions of the compound in each solvent, equilibrating for 24 hours, filtering to remove excess solid, and quantifying the dissolved concentration via HPLC-UV.

Spectroscopic and Structural Characterization

A complete physicochemical profile includes confirmation of the compound's structure and purity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for verifying the chemical structure. For this compound, one would expect characteristic signals for the phenyl protons, the pyrazole C4-H proton, and the exchangeable N-H protons of the pyrazole and hydrazide groups.

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups. Expected peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide/hydrazide (around 1650-1680 cm⁻¹), and C=C/C=N stretching from the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

-

X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides unambiguous proof of structure, including stereochemistry and the conformation of the molecule in the solid state. Crystal structure data has been reported for various complex hydrazide derivatives, highlighting its feasibility.[20][21]

Conclusion: Building a Comprehensive Data Package

The are not merely academic data points; they are predictive indicators of its behavior in both chemical and biological systems. By systematically applying the rigorous experimental protocols outlined in this guide—for determining lipophilicity (LogD), ionization (pKa), solubility, and structural identity—researchers can build the comprehensive data package necessary for advancing this promising scaffold. This methodical approach mitigates risk in later-stage development and enables the rational design of future analogs with optimized, purpose-driven properties.

References

-

Chemsrc. CAS#:5334-38-3 | 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. (n.d.). Available from: [Link]

-

Protocols.io. LogP / LogD shake-flask method. (2024). Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). Available from: [Link]

-

Lokey Lab Protocols. Shake Flask logK. (2017). Available from: [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). Available from: [Link]

-

ResearchGate. The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots | Request PDF. (n.d.). Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Available from: [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. (n.d.). Available from: [Link]

-

PubMed Central. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). Available from: [Link]

-

PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). Available from: [Link]

-

PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Available from: [Link]

- Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Deriv

-

Solubility of Things. Pyrazole. (n.d.). Available from: [Link]

-

ResearchGate. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. (n.d.). Available from: [Link]

-

PubChem. 3-phenyl-1H-pyrazole. (n.d.). Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Available from: [Link]

-

PubMed Central. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). Available from: [Link]

-

IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). Available from: [Link]

-

PubChem. 3-Methyl-5-phenyl-1H-pyrazole. (n.d.). Available from: [Link]

-

ResearchGate. Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide, C28H20N6O2S2. (n.d.). Available from: [Link]

-

PubMed Central. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). Available from: [Link]

-

MDPI. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). Available from: [Link]

-

International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). Available from: [Link]

-

PubMed. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2011). Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Pyrazole Compounds. (2018). Available from: [Link]

-

PubChemLite. This compound (C10H10N4O). (n.d.). Available from: [Link]

- N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide. (n.d.).

- 4-methyl-N'-[1-(naphthalen-2-yl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide. (n.d.).

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - this compound (C10H10N4O) [pubchemlite.lcsb.uni.lu]

- 5. Compound... [chemdiv.com]

- 6. Compound... [chemdiv.com]

- 7. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. ijnrd.org [ijnrd.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 3-Phenyl-1H-Pyrazole-5-Carbohydrazide Derivatives: A Technical Guide

Abstract

The 3-phenyl-1H-pyrazole-5-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of these derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, diverse pharmacological applications, mechanisms of action, and detailed experimental protocols to empower further investigation and optimization of this promising class of compounds.

Introduction: The Pyrazole Core as a Foundation for Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile scaffold for designing molecules with a wide spectrum of biological activities. The incorporation of a phenyl group at the 3-position and a carbohydrazide moiety at the 5-position creates the this compound core, a structure that has proven to be a fertile ground for the discovery of novel antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[2]

The rationale for focusing on this specific scaffold lies in its inherent pharmacophoric features. The pyrazole ring can act as a bioisosteric replacement for other cyclic structures, while the phenyl and carbohydrazide components provide key points for substitution and interaction with biological targets. The carbohydrazide moiety, in particular, is a known pharmacophoric group that can form crucial hydrogen bonds with enzyme active sites.[3] This guide will systematically explore the synthetic pathways to access these derivatives and the biological activities that make them compelling candidates for further drug development.

Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound derivatives is typically achieved through a reliable and versatile multi-step process. The most common approach involves an initial Claisen condensation to form a β-ketoester, followed by cyclization with a hydrazine derivative to construct the pyrazole ring, and finally, hydrazinolysis of the ester to yield the desired carbohydrazide.

This synthetic route is favored due to the ready availability of starting materials and the high yields often obtained. The Claisen condensation of an acetophenone derivative with diethyl oxalate provides the key intermediate, ethyl 2,4-dioxo-4-phenylbutanoate. Subsequent reaction with hydrazine hydrate leads to the formation of the pyrazole ring, yielding ethyl 3-phenyl-1H-pyrazole-5-carboxylate. The final step involves the conversion of the ester to the carbohydrazide via reaction with hydrazine hydrate.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis of the core scaffold.

Step 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add a mixture of freshly distilled acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise with stirring.

-

Reflux the reaction mixture for 2-3 hours.

-

Cool the mixture and add a solution of hydrazine hydrate (1.2 eq) in ethanol.

-

Reflux the mixture for an additional 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the mixture for 10-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Pour the concentrated solution into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Biological Activities and Mechanisms of Action

The this compound scaffold has been shown to exhibit a wide array of biological activities. The following sections detail the most significant of these, along with their proposed mechanisms of action and supporting data.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of antibacterial action for these compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2][4] By binding to the active site of DNA gyrase, these pyrazole derivatives prevent the enzyme from carrying out its function of introducing negative supercoils into DNA, ultimately leading to bacterial cell death.[2] Docking studies have shown that the pyrazole core and its substituents can form key interactions within the enzyme's binding pocket.[5]

Structure-Activity Relationship (SAR):

-

Substituents on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring significantly influence antibacterial activity. Electron-withdrawing groups, such as halogens, often enhance activity.

-

Modifications of the Carbohydrazide Moiety: Conversion of the carbohydrazide to Schiff bases or other derivatives can modulate the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Representative this compound Derivatives

| Compound ID | R (Substitution on Phenyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 1a | 4-Br | 0.15 (IC50 vs. DNA Gyrase) | - | [2] |

| 1b | 4-Cl | 15.6 | 31.2 | [6] |

| 1c | 2,4-diCl | 7.8 | 15.6 | [6] |

| 1d | 4-NO2 | 31.2 | 62.5 | [6] |

Anticancer Activity

The this compound scaffold has been extensively investigated for its anticancer properties, with numerous derivatives showing potent cytotoxicity against a range of cancer cell lines.[6][7]

Mechanism of Action: Apoptosis Induction via ROS Generation and Caspase Activation

A key mechanism underlying the anticancer effects of these compounds is the induction of apoptosis.[8] Studies have shown that these derivatives can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of the intrinsic apoptotic pathway.[8] This is often accompanied by the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[9]

References

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors: Tracing the anticancer mechanism via xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, Mass) of 3-phenyl-1H-pyrazole-5-carbohydrazide

An In-depth Technical Guide to the Spectroscopic Analysis of 3-phenyl-1H-pyrazole-5-carbohydrazide

Abstract: This technical guide provides a comprehensive examination of the spectroscopic techniques required for the definitive structural elucidation of this compound. Tailored for researchers, medicinal chemists, and quality control scientists, this document moves beyond mere data reporting to explain the causal relationships behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By integrating theoretical principles with field-proven experimental protocols, this guide serves as an authoritative resource for the characterization of this and structurally related heterocyclic compounds, ensuring a high degree of scientific integrity and analytical confidence.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active agents. The precise and unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation, from biological screening to synthetic derivatization. Spectroscopic analysis is the cornerstone of this characterization process.[1] This guide details a multi-technique approach, leveraging the unique strengths of NMR, FT-IR, and Mass Spectrometry to create a self-validating analytical workflow. Each technique provides a distinct piece of the structural puzzle, and their combined interpretation offers irrefutable evidence of the compound's identity, purity, and constitution.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, a standardized atom numbering system for this compound is essential. The structure below will be referenced throughout this guide.

Figure 1: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, signal integrations, and coupling patterns, one can map the connectivity of atoms.

Theoretical Principles & Expected Signals

The electronic environment of each proton and carbon nucleus dictates its resonance frequency (chemical shift). In this compound, the aromatic phenyl and pyrazole rings create distinct regions of shielding and deshielding.

-

¹H NMR: We anticipate signals for three distinct N-H protons (pyrazole N1-H, amide N-H, and terminal NH₂), one pyrazole C-H proton, and the five protons of the phenyl ring. The N-H protons are often broad due to chemical exchange and quadrupole effects from the nitrogen atom, and their visibility can be solvent-dependent.[2] The pyrazole C4-H is expected to be a sharp singlet, as it has no adjacent protons. The phenyl protons will exhibit splitting patterns (multiplets) characteristic of a monosubstituted benzene ring.

-

¹³C NMR: We expect distinct signals for each unique carbon atom. The carbonyl carbon (C=O) will be significantly downfield (>160 ppm) due to the strong deshielding effect of the oxygen atom. The carbons of the aromatic rings will resonate in the typical 110-150 ppm range.

Experimental Protocol: NMR Sample Preparation & Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the dried compound into a clean vial.[3][4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and slow down the exchange of N-H protons, making them more easily observable.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5][6]

-

The final sample height in the tube should be approximately 4-5 cm to ensure it is within the optimal detection region of the spectrometer's coils.[3][6]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Interpretation and Analysis

The following tables summarize the predicted chemical shifts and assignments based on known data for similar pyrazole and carbohydrazide structures.[7][8][9][10]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Pyrazole N1-H | 13.0 - 14.0 | Broad Singlet | 1H | Acidic proton, often hydrogen-bonded, significantly deshielded. |

| Amide CONH | 10.0 - 11.5 | Broad Singlet | 1H | Deshielded by adjacent carbonyl group; subject to exchange. |

| Amine NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | Less deshielded than other N-H protons; subject to exchange. |

| Phenyl H (ortho, C2'/C6') | 7.8 - 8.0 | Multiplet (or dd) | 2H | Deshielded by proximity to the pyrazole ring. |

| Phenyl H (meta, para) | 7.3 - 7.6 | Multiplet | 3H | Typical aromatic region for phenyl protons. |

| Pyrazole C4-H | 6.5 - 7.0 | Singlet | 1H | Isolated proton on the electron-rich heterocyclic ring. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl (C =O) | 160 - 165 | Highly deshielded carbonyl carbon. |

| Pyrazole C 3 / C 5 | 140 - 155 | Aromatic carbons attached to nitrogen atoms. Tautomerism can affect these shifts.[2] |

| Phenyl C 1' | 130 - 135 | Quaternary carbon attached to the pyrazole ring. |

| Phenyl C 2'/C3'/C4'/C5'/C6' | 125 - 130 | Aromatic carbons of the phenyl ring. |

| Pyrazole C 4 | 105 - 115 | Shielded carbon in the five-membered heterocyclic ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Theoretical Principles & Key Functional Group Vibrations

Molecular bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency passes through the sample, it is absorbed. For this compound, we expect to see characteristic absorptions for N-H, C=O, C=N, and aromatic C-H bonds.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[11]

-

Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[12] Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure anvil to ensure firm contact between the sample and the crystal.[12]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Spectrum Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3200 - 3400 | N-H Stretch | Pyrazole N-H, Amide N-H, Amine NH₂ | A broad region due to multiple N-H groups and potential hydrogen bonding.[10][13] |

| 3000 - 3100 | C-H Stretch | Aromatic C-H (Phenyl & Pyrazole) | Characteristic of sp² C-H bonds. |

| 1650 - 1680 | C=O Stretch | Amide I band (Carbonyl) | A strong, sharp absorption is expected for the carbohydrazide carbonyl.[10] |

| 1590 - 1640 | N-H Bend / C=N Stretch | Amine (Scissoring) / Pyrazole Ring | The Amide II band and ring stretching vibrations appear in this region. |

| 1450 - 1550 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Multiple bands confirming the presence of the phenyl and pyrazole rings.[14] |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable structural information from its fragmentation pattern.[15][16]

Theoretical Principles & Ionization

In Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions.[17] The pattern of fragmentation is reproducible and serves as a molecular fingerprint.

Experimental Protocol: General MS

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and enters the ion source where it is ionized (e.g., by EI).

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Fragmentation Analysis

The molecular weight of this compound (C₁₀H₁₀N₄O) is 202.22 g/mol . The mass spectrum should show a molecular ion peak at m/z = 202. The fragmentation pathway is dictated by the stability of the resulting ions and neutral losses. A plausible pathway involves the initial loss of the hydrazide side chain components.

Figure 2: Proposed EI-MS fragmentation pathway for this compound.

Table 4: Predicted Key Ions in Mass Spectrum

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 202 | [C₁₀H₁₀N₄O]⁺• | Molecular Ion (M⁺•) |

| 171 | [C₉H₇N₂O]⁺ | Loss of the terminal aminyl radical (•NH₂) followed by H, or loss of diazene (N₂H₂). A more likely route is loss of the •NHNH₂ radical. |

| 143 | [C₉H₇N₂]⁺ | Loss of carbon monoxide (CO) from the m/z 171 fragment, forming a stable phenylpyrazole cation.[18] |

| 89 | [C₇H₅]⁺ | Loss of stable N₂ from the m/z 143 fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a very common fragment from benzene-containing compounds.[18] |

Integrated Spectroscopic Analysis Workflow

Figure 3: Integrated workflow for structural elucidation.

This workflow demonstrates trustworthiness. The molecular weight from MS must match the structure proposed from NMR. The functional groups identified by IR (e.g., C=O, N-H) must be consistent with the chemical shifts observed in the NMR spectra (e.g., a downfield carbonyl carbon, exchangeable N-H protons). The fragments observed in MS must be logical losses from the parent structure determined by NMR. When all data sets converge to support a single structure, the identification is considered definitive.

Conclusion

The structural characterization of this compound is reliably achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and atom connectivity. FT-IR spectroscopy provides rapid confirmation of essential functional groups, including the critical amide carbonyl and N-H moieties. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and interpretive logic presented in this guide, researchers can confidently verify the identity and integrity of this important heterocyclic scaffold, establishing a solid analytical foundation for future scientific endeavors.

References

-

NMR sample preparation guidelines. [Link]

-

Wang, M., et al. (2021). Rapid Sample Preparation Workflow for Serum Sample Analysis with Different Mass Spectrometry Acquisition Strategies. Analytical Chemistry. [Link]

-

Massachusetts Institute of Technology. 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Begtrup, M. (1974). 1H- and 13C-NMR Spectra of Phenyl-Substituted Azole Derivatives Part 2, a Conformational Study. Acta Chemica Scandinavica. [Link]

-

Amenta, A. R., & Pboy, N. B. (2024). Mass Spectrometer. StatPearls - NCBI Bookshelf. [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

-

SpectraBase. 1-Phenylpyrazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

El-Sheshtawy, H. S., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports. [Link]

-

Al-Hourani, B. J. (2021). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

-

Wikipedia. Sample preparation in mass spectrometry. [Link]

-

ResearchGate. 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. [Link]

-

Chen, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]

-

ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

-

Mikaia, A. I., & Al-Murtadha, M. A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]

-

Kasprzak, J., et al. (2020). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel). [Link]

-

Ansit, J. N., & Tkatchenko, A. (1968). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

-

ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ) between 3400–2600 cm. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

Al-Bayati, R. H. (2010). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

-

A. K. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

-

ResearchGate. Example 1H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). [Link]

-

YouTube. (2020). Acquiring and Processing FTIR Spectra. [Link]

-

Ben Hadda, T., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Mikaia, A. I., & Al-Murtadha, M. A. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. [Link]

-

Mayerich, D., et al. (2014). Selecting optimal features from Fourier transform infrared spectroscopy for discrete-frequency imaging. Journal of Biomedical Optics. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2002). Data acquisition and interferogram data treatment in FT-IR spectrometers. [Link]

-

Pharmacy Concepts Dr. Rajesh Choudhary. Pharmacy Notes. [Link]

-

Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

-

Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society. [Link]

-

MolPort. Compound N'-[(1H-indol-3-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide. [Link]

-

MolPort. Compound 3-phenyl-N'-[(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide. [Link]

-

EBSCO. Spectroscopic Analysis | Research Starters. [Link]

Sources

- 1. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

- 2. benchchem.com [benchchem.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. scribd.com [scribd.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. organomation.com [organomation.com]

- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. organomation.com [organomation.com]

- 17. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

crystal structure of 3-phenyl-1H-pyrazole-5-carbohydrazide

An In-Depth Technical Guide to the Structural Elucidation of 3-phenyl-1H-pyrazole-5-carbohydrazide

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the . While a definitive, publicly archived crystal structure for this specific molecule is not available as of the date of this publication, this document serves as a robust methodological guide for researchers in structural chemistry and drug development. By leveraging established protocols for the synthesis of pyrazole derivatives, single-crystal X-ray diffraction (SC-XRD) techniques, spectroscopic analysis, and computational modeling, we present a complete workflow for elucidating its three-dimensional architecture. This guide draws upon crystallographic data from closely related analogs to predict structural parameters and discuss potential supramolecular interactions, offering a validated pathway for future experimental and computational studies.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The title compound, this compound, is a key intermediate in the synthesis of more complex, biologically active molecules.[2] Understanding its precise three-dimensional structure is paramount for rational drug design, as the molecular geometry and intermolecular interactions dictate how it will bind to biological targets.

This guide is designed to provide drug development professionals and researchers with a detailed, field-proven methodology for determining and analyzing the and its derivatives.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of this compound is typically achieved through a multi-step process, beginning with the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1] The subsequent hydrazinolysis of the resulting ester yields the target carbohydrazide.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

-

In a round-bottom flask, dissolve ethyl benzoylpyruvate in absolute ethanol.

-

Add hydrazine hydrate dropwise while stirring at room temperature.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent under vacuum.

-

Recrystallize the crude product from ethanol to yield the pyrazole ester.

-

-

Step 2: Hydrazinolysis to this compound.

-

Suspend the ethyl 3-phenyl-1H-pyrazole-5-carboxylate in ethanol.

-

Add an excess of hydrazine hydrate to the suspension.

-

Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

Crystallization Workflow

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Caption: A generalized workflow for obtaining single crystals.

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dimethylformamide, ethanol, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Create a saturated solution of the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. The following protocol outlines the standard procedure for data collection and structure refinement.

Experimental Protocol: SC-XRD

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-170 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Predicted Crystallographic Data and Molecular Geometry

While the experimental data for the title compound is not available, we can predict its crystallographic parameters and molecular geometry based on closely related structures reported in the Cambridge Structural Database (CSD). For instance, derivatives such as N′-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide provide a reliable basis for comparison.[3]

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value (based on analogs) |

| Chemical Formula | C₁₀H₁₀N₄O |

| Formula Weight | 202.22 g/mol |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 10 - 12 |

| b (Å) | 12 - 14 |

| c (Å) | 13 - 15 |

| α (°) | 90 (or ~75 for triclinic) |

| β (°) | 95 - 105 |

| γ (°) | 90 (or ~65 for triclinic) |

| Volume (ų) | ~1700 - 1800 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.3 - 1.4 |

The molecular geometry is expected to feature a planar pyrazole ring. The phenyl ring at the 3-position will likely be twisted with respect to the pyrazole ring, with a dihedral angle ranging from 10° to 30°, similar to what is observed in related structures.[2] The carbohydrazide moiety provides flexibility, but intramolecular hydrogen bonding may lead to a more planar conformation.

Spectroscopic and Computational Characterization

A combination of spectroscopic techniques and computational chemistry is essential for a thorough characterization of the title compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (in DMSO-d₆) is expected to show characteristic signals for the aromatic protons of the phenyl ring, a distinct singlet for the pyrazole C4-H, and exchangeable protons for the NH and NH₂ groups of the carbohydrazide moiety.

-

¹³C NMR will display signals for the carbon atoms of the pyrazole and phenyl rings, as well as a downfield signal for the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching vibrations for the pyrazole and hydrazide groups are expected in the range of 3200-3400 cm⁻¹.

-

A strong C=O stretching band from the carbohydrazide group should appear around 1650-1680 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound.

-

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry, electronic structure, and spectroscopic properties of molecules.

Caption: A typical workflow for DFT calculations.

By performing geometry optimization, one can obtain a theoretical model of the molecule's structure. Subsequent frequency calculations can predict the IR spectrum, and GIAO (Gauge-Including Atomic Orbital) calculations can predict NMR chemical shifts. These computational results can then be compared with experimental data for validation.

Supramolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be dominated by hydrogen bonding. The carbohydrazide moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that intermolecular N-H···O hydrogen bonds will link molecules into chains or sheets.[3][4] Additionally, the pyrazole ring provides both a hydrogen bond donor (N1-H) and acceptor (N2), which can lead to further hydrogen bonding networks. Pi-pi stacking interactions between the phenyl and/or pyrazole rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach to the structural elucidation of this compound. By integrating established synthetic and crystallographic protocols with modern spectroscopic and computational techniques, researchers can obtain a detailed understanding of the three-dimensional structure and intermolecular interactions of this important medicinal chemistry scaffold. The methodologies and predicted data presented herein provide a solid foundation for future experimental work, which will be invaluable for the rational design of novel pyrazole-based therapeutic agents.

References

-

Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, J. S., Al-Muhtaseb, N., Al-Adham, I. S. I., & Al-Shalabi, E. (2018). (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide. IUCrData, 3(1), x171788. [Link]

-

Karrouchi, K., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 890–893. [Link]

-

Karrouchi, K., et al. (2016). Crystal structure of N′-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, C19H19N5O. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 881-884. [Link]

-

Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

-

Baashen, M., et al. (2018). Crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide, C28H20N6O2S2. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 617-619. [Link]

-

Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCrData, 6(9), x211075. [Link]

-

El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide–dimethylformamide (1/1). Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1361-1364. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Eurasian Journal of Analytical Chemistry, 19(3), e2410. [Link]

-

Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). [Link]

Sources

- 1. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Pyrazole Carboxamide Compounds

An In-depth Technical Guide to the

Introduction: The Versatile Scaffold of Pyrazole Carboxamide

Pyrazole carboxamides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These heterocyclic compounds, characterized by a pyrazole ring linked to a carboxamide functional group, have been the subject of intensive research, leading to the discovery of potent agents with antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the pyrazole carboxamide core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This guide provides an in-depth exploration of the multifaceted mechanisms of action of pyrazole carboxamide compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the specific molecular targets, the intricate signaling pathways they modulate, and the experimental methodologies employed to elucidate these complex interactions.

Core Mechanisms of Action: A Multi-pronged Assault on Disease

The therapeutic potential of pyrazole carboxamide compounds stems from their ability to interact with a wide array of biological targets. Their mechanisms of action are diverse and often specific to the substitution pattern on the pyrazole and carboxamide moieties.

Antimicrobial Activity: Disrupting the Microbial Machinery

Pyrazole carboxamide derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action are primarily centered on the inhibition of essential microbial enzymes and the disruption of vital cellular processes.

-

Inhibition of Dihydropteroate Synthase (DHPS): A key mechanism of antibacterial action is the inhibition of DHPS, an enzyme crucial for folate biosynthesis in bacteria. Folate is a precursor for the synthesis of nucleotides and certain amino acids. By blocking DHPS, these compounds effectively starve the bacteria of essential building blocks, leading to growth inhibition and cell death.

-

Disruption of Cell Wall Integrity: Some pyrazole carboxamide derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress. This mechanism is particularly effective against Gram-positive bacteria.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, pyrazole carboxamides can inhibit the enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately resulting in fungal cell death.

Anticancer Activity: Targeting the Hallmarks of Cancer

The anticancer activity of pyrazole carboxamide compounds is a rapidly evolving field of research. These compounds have been shown to target multiple hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.

-

Inhibition of Protein Kinases: A prominent mechanism of anticancer action is the inhibition of protein kinases, enzymes that play a central role in regulating cell growth, proliferation, and survival. Many pyrazole carboxamide derivatives have been designed as potent and selective inhibitors of various kinases, including:

-

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK) are key targets. Inhibition of these kinases can block tumor angiogenesis and proliferation.

-

Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs) are also targeted by some pyrazole carboxamides, leading to cell cycle arrest and induction of apoptosis.

-

-

Induction of Apoptosis: Pyrazole carboxamides can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, the executioners of apoptosis.

-

Cell Cycle Arrest: By targeting key regulators of the cell cycle, such as CDKs, pyrazole carboxamides can halt the progression of cancer cells through the cell cycle, typically at the G1/S or G2/M checkpoints, thereby preventing their proliferation.

Anti-inflammatory and Analgesic Effects: Modulating the Inflammatory Cascade

The anti-inflammatory and analgesic properties of pyrazole carboxamides are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), many pyrazole carboxamide derivatives inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

-

Inhibition of Lipoxygenase (LOX) Enzymes: Some compounds also exhibit inhibitory activity against LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.

-

Modulation of Cytokine Production: Pyrazole carboxamides can also modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), further contributing to their anti-inflammatory effects.

Anticonvulsant Activity: Targeting Neuronal Excitability

The anticonvulsant effects of certain pyrazole carboxamide compounds are linked to their ability to modulate neuronal excitability in the central nervous system.

-

Modulation of Ion Channels: A primary mechanism is the modulation of voltage-gated sodium and calcium channels, which play a crucial role in the generation and propagation of action potentials. By stabilizing the inactivated state of these channels, these compounds can reduce neuronal hyperexcitability and prevent seizure propagation.

-

Enhancement of GABAergic Neurotransmission: Some derivatives may also enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by interacting with GABA-A receptors, leading to a dampening of neuronal activity.

Key Molecular Targets and Signaling Pathways

The diverse biological activities of pyrazole carboxamides are a direct consequence of their interaction with a multitude of molecular targets. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Signaling Pathway: Inhibition of VEGFR